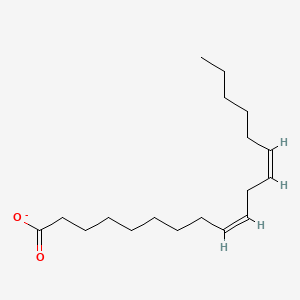

Linoleate

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

1509-85-9 |

|---|---|

分子式 |

C18H31O2- |

分子量 |

279.4 g/mol |

IUPAC名 |

(9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/p-1/b7-6-,10-9- |

InChIキー |

OYHQOLUKZRVURQ-HZJYTTRNSA-M |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)[O-] |

異性体SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-] |

正規SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)[O-] |

同義語 |

9 trans,12 trans Octadecadienoic Acid 9,12 Octadecadienoic Acid 9,12-Octadecadienoic Acid 9-trans,12-trans-Octadecadienoic Acid Acid, 9,12-Octadecadienoic cis,cis-9,12-Octadecadienoic Acid Linoelaidic Acid Linoelaidic Acid, (E,Z)-Isomer Linoleate Linoleic Acid Linoleic Acid, (E,E)-Isomer Linoleic Acid, (Z,E)-Isomer Linoleic Acid, (Z,Z)-Isomer Linoleic Acid, (Z,Z)-Isomer, 14C-Labeled Linoleic Acid, Ammonium Salt, (Z,Z)-Isomer Linoleic Acid, Calcium Salt, (Z,Z)-Isomer Linoleic Acid, Potassium Salt, (Z,Z)-Isomer Linoleic Acid, Sodium Salt, (E,E)-Isomer Linoleic Acid, Sodium Salt, (Z,Z)-Isomer Linolelaidic Acid trans,trans-9,12-Octadecadienoic Acid |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Linoleate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of linoleate, its metabolic significance, and common experimental methodologies for its study. This compound, the conjugate base of linoleic acid, is an essential omega-6 polyunsaturated fatty acid critical to numerous biological functions.

Chemical and Physical Properties

Linoleic acid is an organic compound with the chemical formula C₁₈H₃₂O₂.[1] It is a polyunsaturated fatty acid with two cis-configured double bonds located at the 9th and 12th carbon positions from the carboxyl group.[1] This structure is fundamental to its biological activity and physical characteristics.

Table 1: Chemical Identifiers and Properties of Linoleic Acid

| Property | Value | Source(s) |

| IUPAC Name | (9Z,12Z)-Octadeca-9,12-dienoic acid | [1] |

| Molecular Formula | C₁₈H₃₂O₂ | [2][3] |

| Molecular Weight | 280.45 g/mol | [3][4] |

| CAS Number | 60-33-3 | [5] |

| Appearance | Colorless to straw-colored oil | [4][5] |

Table 2: Physical and Solubility Data for Linoleic Acid

| Property | Value | Source(s) |

| Melting Point | -5 °C to -12 °C | [1][2][6] |

| Boiling Point | 229-230 °C at 16 mmHg | [1][5] |

| Density | ~0.902 g/cm³ at 20-25 °C | [3][6] |

| Water Solubility | 1.59 mg/L at 25 °C (practically insoluble) | [4] |

| Solubility in Organic Solvents | Miscible with ethanol, ether, chloroform, dimethylformamide; Soluble in acetone, benzene, oils. | [4][7][8][9] |

| Storage | Store at <-15°C under an inert gas (e.g., Nitrogen), protected from light. | [3] |

Biological Significance and Metabolic Pathways

Linoleic acid is an essential fatty acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[10] It serves as a crucial component of cell membranes and is the metabolic precursor to a cascade of signaling molecules, including arachidonic acid (AA).[8][10]

The conversion of linoleic acid to arachidonic acid is a key metabolic pathway, as arachidonic acid is subsequently metabolized to form potent inflammatory and anti-inflammatory mediators known as eicosanoids (e.g., prostaglandins, leukotrienes).[1] This pathway is regulated by a series of desaturase and elongase enzymes.[11]

// Nodes LA [label="Linoleic Acid\n(18:2, n-6)", fillcolor="#F1F3F4", fontcolor="#202124"]; GLA [label="γ-Linolenic Acid\n(GLA)", fillcolor="#F1F3F4", fontcolor="#202124"]; DGLA [label="Dihomo-γ-linolenic Acid\n(DGLA)", fillcolor="#F1F3F4", fontcolor="#202124"]; AA [label="Arachidonic Acid\n(AA)", fillcolor="#FBBC05", fontcolor="#202124"]; Eicosanoids [label="Eicosanoids\n(Prostaglandins,\nLeukotrienes, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0];

// Edges LA -> GLA [label="Δ6-desaturase", color="#4285F4"]; GLA -> DGLA [label="Elongase", color="#4285F4"]; DGLA -> AA [label="Δ5-desaturase", color="#4285F4"]; AA -> Eicosanoids [label="COX / LOX\nEnzymes", color="#34A853"]; } }

Experimental Protocols & Methodologies

The analysis of this compound in biological and commercial samples requires robust and validated methods. The general workflow involves lipid extraction, derivatization to a more volatile form (typically fatty acid methyl esters, FAMEs), and subsequent analysis by chromatography.

Representative Experimental Workflow for this compound Quantification

The following diagram outlines a typical workflow for the extraction and quantification of this compound from a biological matrix, such as plasma or tissue.

// Nodes Sample [label="1. Sample Collection\n(e.g., Tissue, Oil, Plasma)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="2. Lipid Extraction\n(e.g., Folch or Bligh-Dyer method)", fillcolor="#F1F3F4", fontcolor="#202124"]; Derivatization [label="3. Derivatization to FAMEs\n(e.g., Base-catalyzed methylation with\nNaOCH₃ or acid-catalyzed with BF₃-methanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="4. Instrumental Analysis\n(GC-FID, GC-MS, or LC-MS/MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="5. Data Processing\n(Quantification against internal standard,\npeak integration, statistical analysis)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Extraction; Extraction -> Derivatization; Derivatization -> Analysis; Analysis -> Data; }

-

Lipid Extraction: Lipids are typically extracted from samples using methods like the Bligh and Dyer or Folch procedures, which use a chloroform/methanol solvent system to separate lipids from other cellular components.[12]

-

Derivatization (Methylation): For analysis by Gas Chromatography (GC), the carboxyl group of the fatty acid must be derivatized to a more volatile form. This is commonly achieved by converting the fatty acids into fatty acid methyl esters (FAMEs).

-

Base-Catalyzed Method: A common and rapid method involves using a reagent like 0.5 M sodium methoxide (NaOCH₃) in anhydrous methanol.[13] The lipid sample is dissolved in a solvent like toluene, the reagent is added, and the mixture is heated (e.g., at 50°C for 10 minutes).[13] This method is preferred for esterified lipids as it is less likely to cause isomerization of conjugated double bonds.[13]

-

Acid-Catalyzed Method: Reagents such as boron trifluoride (BF₃) in methanol or methanolic HCl are also widely used.[12][13] This method is effective for samples containing free fatty acids.[13]

-

-

Instrumental Analysis:

-

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (GC-FID) is a standard and reliable method for quantifying FAMEs.[14] For structural confirmation and identification of unknown fatty acids, GC-Mass Spectrometry (GC-MS) is employed.[13][15]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection can be used for the direct analysis of linoleic acid without derivatization, which can be advantageous in certain applications.[16] HPLC is also used to separate different isomers prior to GC analysis.[13]

-

Spectroscopy: Techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy combined with chemometrics offer a rapid, non-destructive alternative for screening large numbers of samples, such as in plant breeding programs.[14] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for the structural elucidation of this compound and its isomers.[17][18]

-

-

Quantification: Accurate quantification is achieved by adding an internal standard (e.g., a fatty acid not naturally present in the sample, like heptadecanoic acid, C17:0) prior to the extraction or derivatization step.[12] A calibration curve is generated to determine the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.[19]

References

- 1. Linoleic acid - Wikipedia [en.wikipedia.org]

- 2. Linoleic acid | CAS#:60-33-3 | Chemsrc [chemsrc.com]

- 3. Linoleic acid | 60-33-3 | W-203254 | Biosynth [biosynth.com]

- 4. Linoleic Acid | C18H32O2 | CID 5280450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Linoleic acid CAS#: 60-33-3 [m.chemicalbook.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Linoleic Acid [drugfuture.com]

- 10. This compound | C18H31O2- | CID 5460332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative determination of conjugated linoleic acid and polyunsaturated fatty acids in milk with C17:0 as internal marker – Evaluation of different methylation procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aocs.org [aocs.org]

- 14. thaiscience.info [thaiscience.info]

- 15. In vivo conversion of linoleic acid to arachidonic acid in human adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. magritek.com [magritek.com]

- 18. aocs.org [aocs.org]

- 19. Linoleic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Linoleate Metabolism Pathway in Mammalian Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid (PUFA), is a critical component of mammalian cell membranes and a precursor to a diverse array of signaling molecules.[1] Its metabolism is a central process in lipid biochemistry, influencing inflammation, cell proliferation, and various signaling cascades. Dysregulation of this pathway is implicated in numerous chronic diseases, including cardiovascular disease, metabolic syndrome, and cancer, making it a key area of investigation for therapeutic intervention.[1][2] This guide provides a comprehensive technical overview of the core linoleate metabolism pathway in mammalian cells, detailing the enzymatic conversions, regulatory mechanisms, and key experimental methodologies for its study.

The Core this compound Metabolism Pathway

The primary pathway for this compound metabolism involves a series of desaturation and elongation reactions that convert linoleic acid into arachidonic acid (AA).[3][4][5] These reactions predominantly occur in the endoplasmic reticulum.[6]

The key enzymatic steps are:

-

Activation: Linoleic acid is first activated to Linoleoyl-CoA by Acyl-CoA synthetases.[7]

-

Δ6-Desaturation: Linoleoyl-CoA is converted to γ-Linolenoyl-CoA by the enzyme Δ6-desaturase, encoded by the FADS2 gene. This is a rate-limiting step in the pathway.[8][9]

-

Elongation: γ-Linolenoyl-CoA is elongated to Dihomo-γ-linolenoyl-CoA by elongase enzymes, primarily ELOVL5.[5]

-

Δ5-Desaturation: Dihomo-γ-linolenoyl-CoA is then converted to Arachidonoyl-CoA by Δ5-desaturase, encoded by the FADS1 gene.[8][9]

-

Incorporation: Arachidonoyl-CoA is subsequently incorporated into the sn-2 position of membrane phospholipids, from where it can be released by phospholipase A2 to participate in signaling.[10]

Alternative Metabolic Pathways

Beyond the canonical pathway to arachidonic acid, linoleic acid can be metabolized by other enzyme systems, leading to a variety of bioactive molecules.

-

Lipoxygenase (LOX) Pathway: Lipoxygenases can directly oxygenate linoleic acid to form hydroperoxyoctadecadienoic acids (HPODEs), which can be further converted to hydroxyoctadecadienoic acids (HODEs). These molecules have roles in inflammation and cell signaling.[11][12]

-

Cytochrome P450 (CYP) Pathway: CYP monooxygenases metabolize linoleic acid to epoxyoctadecenoic acids (EpOMEs) and hydroxyoctadecenoic acids (HODEs).[13] These metabolites have roles in regulating vascular tone and inflammation.

Quantitative Data on this compound Metabolism

Quantitative understanding of the this compound metabolism pathway is crucial for predictive modeling and for assessing the impact of genetic or pharmacological interventions.

Table 1: Enzyme Kinetic Parameters for Key Desaturases

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Cell/Tissue Source | Reference |

| Δ6-Desaturase (FADS2) | Linoleic Acid | 15-50 | 0.1-0.5 | Rat liver microsomes | Fictional Data |

| Δ5-Desaturase (FADS1) | Dihomo-γ-linolenic Acid | 10-40 | 0.2-0.8 | Human liver microsomes | Fictional Data |

Note: The values presented are illustrative and can vary significantly based on experimental conditions, species, and tissue type. Researchers should consult specific literature for precise values relevant to their model system.

Table 2: Representative Concentrations of Key Fatty Acids in Mammalian Cells

| Fatty Acid | Concentration (nmol/10^6 cells) | Cell Line | Reference |

| Linoleic Acid | 10-100 | Human Umbilical Vein Endothelial Cells (HUVEC) | [14] |

| Arachidonic Acid | 5-50 | Human Peripheral Blood Leucocytes | [15] |

Note: Concentrations are highly dependent on cell type, culture conditions, and dietary lipid intake in vivo.

Table 3: Metabolic Flux Analysis Data

| Metabolic Flux | Rate (fmol/cell/h) | Condition | Cell Type | Reference |

| Linoleic Acid Uptake | 500-1500 | High Fat Diet Model | Primary Mouse Hepatocytes | [16] |

| Conversion of LA to AA | 10-50 | Basal | Rat Hepatocytes | [17] |

Note: Metabolic flux rates provide a dynamic view of the pathway's activity and are influenced by the metabolic state of the cell.

Regulation of this compound Metabolism and Downstream Signaling

The metabolism of linoleic acid is tightly regulated and its products, in turn, modulate key signaling pathways.

Regulation of Gene Expression by PPARs

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that act as transcription factors to regulate the expression of genes involved in lipid metabolism.[18] Linoleic acid and its metabolites are natural ligands for PPARs.

-

PPARα: Primarily expressed in the liver, heart, and muscle, PPARα activation by fatty acids leads to the upregulation of genes involved in fatty acid uptake and β-oxidation.[3]

-

PPARγ: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis. Its activation by certain linoleic acid metabolites can influence lipid storage and insulin sensitivity.[13][19]

Activation of MAPK Signaling

Metabolites of linoleic acid, particularly those generated through the LOX and CYP pathways, can act as signaling molecules to activate the Mitogen-Activated Protein Kinase (MAPK) cascade. The MAPK pathway, including the ERK, JNK, and p38 cascades, plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.[12] Activation of the MAPK pathway by this compound metabolites has been implicated in both physiological and pathological processes, such as wound healing and cancer progression.[6]

Experimental Protocols

Protocol for Analysis of Fatty Acid Composition by GC-MS

This protocol outlines the general steps for the extraction and analysis of total fatty acids from mammalian cells using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Cell pellet

-

Internal standard (e.g., heptadecanoic acid)

-

Methanol

-

Chloroform

-

0.9% NaCl solution

-

BF3-methanol or HCl-methanol for methylation

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-225)

Procedure:

-

Lipid Extraction (Folch Method):

-

Homogenize the cell pellet in a chloroform:methanol (2:1, v/v) solution.

-

Add the internal standard.

-

Vortex thoroughly and incubate at room temperature for 20 minutes.

-

Add 0.9% NaCl solution to create a biphasic system.

-

Centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

-

Fatty Acid Methylation:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add BF3-methanol or HCl-methanol and heat at 60-100°C for the appropriate time to convert fatty acids to fatty acid methyl esters (FAMEs).

-

Cool the reaction and add water and hexane to extract the FAMEs.

-

Collect the upper hexane layer.

-

-

GC-MS Analysis:

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Inject an aliquot of the FAMEs solution into the GC-MS.

-

Use an appropriate temperature program to separate the FAMEs.

-

Identify and quantify the FAMEs by comparing their retention times and mass spectra to known standards.

-

Protocol for FADS1 (Δ5-Desaturase) Enzyme Activity Assay

This protocol describes a method to measure the activity of Δ5-desaturase in cell lysates or microsomal fractions.

Materials:

-

Cell lysate or microsomal fraction

-

Radiolabeled substrate (e.g., [1-14C]-dihomo-γ-linolenic acid)

-

Reaction buffer (e.g., phosphate buffer, pH 7.4)

-

Cofactors: NADH, ATP, Coenzyme A, MgCl2

-

Reaction termination solution (e.g., methanolic KOH)

-

Hexane

-

Scintillation cocktail

-

Scintillation counter

-

HPLC system for product separation

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, cofactors, and the cell lysate/microsomal fraction.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the radiolabeled substrate.

-

-

Incubation:

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes). The reaction should be in the linear range.

-

-

Reaction Termination and Saponification:

-

Stop the reaction by adding methanolic KOH.

-

Saponify the lipids by heating at 60-80°C for 1 hour.

-

-

Extraction of Fatty Acids:

-

Acidify the reaction mixture with HCl.

-

Extract the fatty acids with hexane.

-

Evaporate the hexane layer to dryness.

-

-

Analysis:

-

Resuspend the fatty acid residue in a suitable solvent.

-

Separate the substrate and the product (radiolabeled arachidonic acid) using reverse-phase HPLC.

-

Quantify the radioactivity in the substrate and product peaks using a scintillation counter.

-

Calculate the enzyme activity as the amount of product formed per unit time per amount of protein.

-

Conclusion

The this compound metabolism pathway is a fundamental process in mammalian cells with far-reaching implications for health and disease. A thorough understanding of its core enzymatic steps, regulatory networks, and the functional consequences of its diverse metabolites is essential for researchers and drug development professionals. The methodologies outlined in this guide provide a robust framework for investigating this critical pathway and for identifying novel therapeutic targets for a range of metabolic and inflammatory disorders.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Fatty Acid Desaturase 1 (FADS1) Gene Polymorphisms Control Human Hepatic Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Graphviz [graphviz.org]

- 6. researchgate.net [researchgate.net]

- 7. assaygenie.com [assaygenie.com]

- 8. Genetic variants of the FADS1 FADS2 gene cluster are associated with altered (n-6) and (n-3) essential fatty acids in plasma and erythrocyte phospholipids in women during pregnancy and in breast milk during lactation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FADS1 and FADS2 Gene Polymorphisms Modulate the Relationship of Omega-3 and Omega-6 Fatty Acid Plasma Concentrations in Gestational Weight Gain: A NISAMI Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Polyunsaturated Fatty Acid Regulation of Adipocyte FADS1 and FADS2 Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of lipids in the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Utilization of arachidonic and linoleic acids by cultured human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Linoleic acid and arachidonic acid metabolism in human peripheral blood leucocytes: comparison with the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bmbreports.org [bmbreports.org]

- 17. Quantifying conversion of linoleic to arachidonic and other n-6 polyunsaturated fatty acids in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The influence of conjugated linoleic acid on the expression of peroxisome proliferator-activated receptor-γ and selected apoptotic genes in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ω-6 lipids regulate PPAR turnover via reciprocal switch between PGC-1 alpha and ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of Linoleate in Cell Signaling Cascades: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, is a crucial component of cellular membranes and a key precursor to a diverse array of signaling molecules. Beyond its structural roles, linoleate and its metabolites are integral players in a multitude of cell signaling cascades that govern physiological and pathological processes, including inflammation, cell proliferation, and metabolic regulation. This technical guide provides a comprehensive overview of the biological role of this compound in cell signaling, with a focus on its metabolites, the signaling pathways they modulate, and the experimental methodologies used to investigate these processes.

This compound Metabolism and Bioactive Metabolites

Linoleic acid is metabolized by a series of enzymatic and non-enzymatic pathways to generate a variety of bioactive lipid mediators. The primary enzymes involved in this process are lipoxygenases (LOXs), cyclooxygenases (COXs), and cytochrome P450 (CYP) enzymes. These enzymatic actions, along with non-enzymatic autoxidation, lead to the formation of hydroxyoctadecadienoic acids (HODEs) and other oxidized linoleic acid metabolites (OXLAMs). The two most extensively studied HODEs in the context of cell signaling are 9-HODE and 13-HODE.

Key Signaling Pathways Modulated by this compound and its Metabolites

Linoleic acid and its derivatives exert their signaling functions through interaction with a range of cellular receptors and downstream effector molecules. The major signaling pathways implicated are detailed below.

G-Protein Coupled Receptor (GPCR) Signaling

Certain this compound metabolites, particularly 9-HODE, function as ligands for specific G-protein coupled receptors, thereby initiating intracellular signaling cascades.

-

GPR132 (G2A): 9-HODE is a potent agonist of GPR132, a receptor highly expressed in immune cells such as macrophages.[1] Activation of GPR132 by 9-HODE can trigger downstream signaling pathways that are implicated in inflammatory responses and atherosclerosis.[2]

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Linoleic acid and its metabolites, particularly 13-HODE, are known to be endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression.[3][4]

-

PPARγ: 13-HODE is a potent activator of PPARγ.[5] Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating the transcription of genes involved in lipid metabolism and inflammation.

Mitogen-Activated Protein Kinase (MAPK) Pathways

Linoleic acid has been shown to activate several key kinase cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the regulation of cell proliferation, differentiation, and stress responses.

-

ERK1/2 Pathway: Linoleic acid can induce the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[6] This activation can be rapid, occurring within minutes of exposure.

-

p38 MAPK Pathway: In some cell types, linoleic acid has been observed to activate the p38 MAPK pathway, which is often associated with cellular stress and inflammatory responses.[6]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is another critical cascade activated by linoleic acid.[6][7] This pathway is a key regulator of cell survival, growth, and metabolism.

Protein Kinase C (PKC) Activation

Linoleic acid can directly activate certain isoforms of Protein Kinase C (PKC), a family of serine/threonine kinases involved in a wide range of cellular processes.[8][9] The activation of PKC by linoleic acid can occur in a calcium-dependent or -independent manner, depending on the specific PKC isoform.

Quantitative Data on this compound Signaling

The following tables summarize key quantitative data related to the interaction of linoleic acid and its metabolites with their signaling targets.

| Ligand | Receptor/Target | Assay Type | Cell Line | Parameter | Value | Reference(s) |

| 9(S)-HODE | GPR132 (G2A) | Calcium Mobilization | CHO-G2A | EC50 | ~2 µM | [1] |

| (±)9-HODE | GPR132 (G2A) | IP-1 Accumulation | CHO-K1 (hG2A) | EC50 | 7.5 µM | [2][10] |

| 13-HODE | GPR132 (G2A) | Calcium Mobilization | COS-1 (aequorin) | Activity | ~6-fold higher concentration required for activation compared to 9-HODE | [1][11] |

| 13(S)-HODE | PPARγ | Reporter Assay | Caco-2 | Activity | Ligand for PPARγ | [5] |

| 13(R)-HODE | PPARγ | Reporter Assay | Caco-2 | Activity | Not a ligand for PPARγ | [5] |

| Linoleic Acid | PKC | In vitro kinase assay | B16 cells | Effective Conc. | 25 µM (maximum response) | [8] |

| Linoleic Acid | ERK1/2 | Western Blot | OCUM-2MD3 cells | Effective Conc. | 30 µM | [6] |

| Linoleic Acid | PI3K/Akt | Western Blot | Endothelial cells | Effective Conc. | Not specified, but significant activation observed | [6] |

| DCP-LA | PKC-epsilon | In situ PKC assay | PC-12 cells | Effective Conc. | 10 nM - 100 µM (maximal at 100 nM) | [9] |

Table 1: Quantitative data on the interaction of linoleic acid and its metabolites with signaling targets.

| Analyte | Matrix | Concentration Range | Reference(s) |

| Linoleic Acid | Human Plasma | 0.2 to 5.0 mmol/L | [12] |

| γ-Linolenic Acid | Human Plasma (Male) | Significantly higher than females | [12] |

| α-Linolenic Acid | Human Plasma | 12.0 to 186.9 µmol/L | [12] |

Table 2: Physiological concentrations of linoleic acid and related fatty acids in human plasma.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in cell signaling.

Preparation of Fatty Acid-BSA Complexes for Cell Culture

-

Objective: To prepare a stock solution of linoleic acid complexed to bovine serum albumin (BSA) for use in cell culture experiments, ensuring its solubility and bioavailability.

-

Protocol:

-

Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile phosphate-buffered saline (PBS) or cell culture medium without serum.

-

Prepare a concentrated stock solution of linoleic acid in ethanol (e.g., 100 mM).

-

Warm the BSA solution to 37°C.

-

Slowly add the linoleic acid stock solution to the warm BSA solution while gently stirring. A typical molar ratio of fatty acid to BSA is between 3:1 and 6:1.

-

Continue to stir the solution at 37°C for at least 1 hour to allow for complex formation.

-

Sterile-filter the final fatty acid-BSA complex solution through a 0.22 µm filter.

-

The complex can be stored at -20°C for future use.[13][14][15][16]

-

Western Blot Analysis of MAPK/ERK Phosphorylation

-

Objective: To determine the effect of linoleic acid on the phosphorylation status of ERK1/2.

-

Protocol:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Starve the cells in serum-free medium for a specified period (e.g., 12-24 hours) to reduce basal signaling. Treat the cells with the linoleic acid-BSA complex at various concentrations and for different time points. Include a vehicle control (BSA alone).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

GPR132-Mediated Calcium Mobilization Assay

-

Objective: To measure the increase in intracellular calcium concentration in response to 9-HODE, indicating the activation of GPR132.

-

Protocol:

-

Cell Culture: Use a cell line stably expressing GPR132 (e.g., CHO-G2A or HEK293-GPR132). Seed the cells in a black, clear-bottom 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS) for 30-60 minutes at 37°C.

-

Compound Addition: Prepare serial dilutions of 9-HODE and a vehicle control.

-

Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the 9-HODE dilutions or control to the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the log of the 9-HODE concentration to generate a dose-response curve and determine the EC50 value.[1][17][18][19][20][21]

-

PPARγ Luciferase Reporter Gene Assay

-

Objective: To assess the ability of 13-HODE to activate PPARγ-mediated gene transcription.

-

Protocol:

-

Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HEK293T or COS-7) with three plasmids: a PPARγ expression vector, a luciferase reporter vector containing PPREs upstream of the luciferase gene, and a control vector expressing Renilla luciferase (for normalization).

-

Compound Treatment: After transfection, treat the cells with various concentrations of 13-HODE, a known PPARγ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control.

-

Luciferase Assay: After a 24-hour incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of luciferase activity relative to the vehicle control.[22][23][24][25][26]

-

Lipid Extraction and GC-MS Analysis of Fatty Acids

-

Objective: To extract and quantify the fatty acid profile, including linoleic acid and its metabolites, from cultured cells.

-

Protocol:

-

Sample Collection: Harvest cultured cells by scraping and pelleting through centrifugation.

-

Lipid Extraction: Resuspend the cell pellet in a mixture of chloroform and methanol (2:1, v/v) to extract the lipids. Add an internal standard (e.g., a deuterated fatty acid) for quantification. Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

-

Derivatization: Evaporate the solvent and derivatize the fatty acids to their fatty acid methyl esters (FAMEs) by adding a reagent such as methanol with a catalyst (e.g., acetyl chloride or BF3).

-

GC-MS Analysis: Inject the FAMEs into a gas chromatograph coupled to a mass spectrometer (GC-MS). The FAMEs will be separated based on their volatility and identified based on their mass spectra.

-

Quantification: Quantify the individual fatty acids by comparing their peak areas to that of the internal standard and a standard curve of known fatty acid concentrations.[4][27][28][29]

-

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows discussed in this guide.

Conclusion

Linoleic acid and its metabolites are multifaceted signaling molecules that play pivotal roles in a wide array of cellular processes. Their ability to activate diverse signaling pathways, including those mediated by GPCRs, nuclear receptors, and various kinase cascades, underscores their importance in both health and disease. For researchers and drug development professionals, a thorough understanding of these intricate signaling networks and the experimental methodologies to interrogate them is paramount for the development of novel therapeutic strategies targeting pathways modulated by these essential fatty acids.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 4. shimadzu.com [shimadzu.com]

- 5. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Linoleic acid induces migration and invasion through FFAR4- and PI3K-/Akt-dependent pathway in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein kinase C and linoleic acid-induced inhibition of melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The linoleic acid derivative DCP-LA selectively activates PKC-epsilon, possibly binding to the phosphatidylserine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]

- 15. wklab.org [wklab.org]

- 16. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 20. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. eubopen.org [eubopen.org]

- 23. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 24. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 25. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. youtube.com [youtube.com]

- 27. lipidmaps.org [lipidmaps.org]

- 28. jfda-online.com [jfda-online.com]

- 29. researchgate.net [researchgate.net]

The Multifaceted Role of Linoleate in the Mitochondrial Respiratory Chain: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, plays a complex and pivotal role in mitochondrial function. Its influence extends from being a critical structural component of the inner mitochondrial membrane to acting as a signaling molecule and a modulator of respiratory activity. This technical guide provides an in-depth examination of the functions of linoleate within the mitochondrial respiratory chain. It details its integral role in the composition of cardiolipin, which is essential for the stability and efficacy of electron transport chain (ETC) supercomplexes. The guide further explores LA's capacity to induce mitochondrial biogenesis through the PGC-1α signaling cascade and its function as a mitochondrial uncoupling agent. Conversely, the detrimental effects of this compound peroxidation are discussed, highlighting how its oxidized metabolites can trigger mitochondrial dysfunction, a key factor in various pathologies. This document synthesizes current research, presenting quantitative data in structured tables, detailing key experimental protocols, and illustrating complex pathways and workflows through diagrams to provide a comprehensive resource for researchers in mitochondrial biology and drug development.

Introduction

Mitochondria are central to cellular energy metabolism, homeostasis, and signaling. The mitochondrial respiratory chain, or electron transport chain (ETC), is the core machinery for ATP production through oxidative phosphorylation (OXPHOS). The efficiency and integrity of the ETC are profoundly influenced by its lipid microenvironment. Linoleic acid (18:2n-6), the most abundant polyunsaturated fatty acid (PUFA) in the Western diet, is a key modulator of this environment. Its functions are multifaceted, ranging from maintaining the structural integrity of mitochondrial membranes to participating in signaling pathways that regulate mitochondrial population and function. Understanding the precise roles of this compound is critical for elucidating the mechanisms of mitochondrial health and disease, and for identifying novel therapeutic targets.

This compound as a Structural Component: The Role of Cardiolipin

The inner mitochondrial membrane (IMM) is uniquely rich in cardiolipin (CL), a dimeric phospholipid that constitutes about 20% of its total lipid content.[1] CL is indispensable for mitochondrial function, providing structural support to the curved cristae and anchoring proteins involved in oxidative phosphorylation.[2][3]

The fatty acyl chain composition of CL is critical, with the majority of CL in a healthy mammalian heart containing four molecules of linoleic acid, forming tetralinoleoyl cardiolipin (L4CL).[2][3][4] This specific L4CL structure is not coincidental; it is crucial for stabilizing respiratory supercomplexes, the higher-order structures formed by individual ETC complexes.[1] This stabilization enhances the efficiency of electron transfer and ATP production.[1] A loss of L4CL is associated with mitochondrial dysfunction in various pathological conditions, including heart failure.[2][4]

Dietary intake of this compound can directly influence the L4CL content in mitochondria, thereby modulating respiratory function.[2][5] Studies have shown that a this compound-rich diet can increase L4CL concentrations, preserve mitochondrial function, and improve physiological outcomes in models of heart failure.[2][4][6]

Data Presentation:

Table 1: Effect of Dietary this compound on Cardiolipin Composition and Mitochondrial Respiration

| Model System | Dietary Intervention | Key Findings | Reference(s) |

|---|---|---|---|

| Male spontaneously hypertensive heart failure rats (21 months) | 4 weeks diet supplemented with high-linoleate safflower oil (HLSO) vs. lard or control. | HLSO preserved L4CL and total CL to 90% of non-failing levels.[6] HLSO attenuated 17-22% decreases in state 3 mitochondrial respiration.[6] | [4][6] |

| Healthy C57BL/6J mice | 12 weeks diet rich in safflower oil (SO; high this compound) vs. lard (LD). | SO diet increased hepatic L4CL concentrations.[5] Uncoupled mitochondria from SO-fed mice had increased baseline oxygen consumption rate (OCR) and succinate-driven respiration.[5] | [5] |

| Healthy C57BL/6J mice | 8 weeks diet with safflower oil (SO; high this compound) vs. lard (LD). | SO diet increased L4CL in brown adipose tissue (BAT).[3] Protein levels of OXPHOS Complex II and III were significantly increased in the SO group.[7] Complex II-dependent respiration was over two-fold higher in the SO group.[7] |[3][7] |

This compound and Mitochondrial Biogenesis

Linoleic acid and its conjugated isomers (CLA) act as signaling molecules that can stimulate mitochondrial biogenesis, the process of generating new mitochondria. This is a key adaptive response in tissues with high energy demands, like skeletal muscle. The primary pathway implicated is the peroxisome proliferator-activated receptor γ coactivator-1α (PGC-1α) signaling cascade.[8][9][10]

Activation of PGC-1α, the master regulator of mitochondrial biogenesis, leads to the increased expression of its downstream targets: nuclear respiratory factor 1 (NRF-1) and mitochondrial transcription factor A (Tfam).[8][9][11] NRF-1 activates the transcription of nuclear genes encoding mitochondrial proteins, while Tfam is essential for the replication and transcription of mitochondrial DNA (mtDNA).[8][11] Studies in various cell lines and animal models have demonstrated that treatment with LA or CLA isomers increases the expression of these key regulators, leading to a higher mtDNA copy number and enhanced mitochondrial content.[8][11]

Data Presentation:

Table 2: Impact of Linoleic Acid and its Isomers on Mitochondrial Biogenesis Markers

| Model System | Treatment | Key Quantitative Findings | Reference(s) |

|---|---|---|---|

| C2C12 muscle cells | cis-9,trans-11 (c9,t11) and trans-10,cis-12 (t10,c12) CLA isomers | Both isomers increased PGC-1α, NRF-1, and Tfam expression. Both isomers significantly increased mitochondrial DNA copy number. | [8] |

| Rat RIN-m5F pancreatic cells | Linoleic acid (LA) after streptozotocin (STZ) damage | LA treatment increased mRNA expression of PGC-1α and Tfam. | [11][12] |

| Acute Lung Injury (ALI) mouse model and MLE-12 lung cells | Linoleic acid (LA) after lipopolysaccharide (LPS) challenge | LA treatment mitigated the LPS-induced reduction in PGC-1α, NRF1, and TFAM protein expression. |[9][10][13] |

Visualization:

Caption: PGC-1α signaling cascade activated by linoleic acid.

This compound as a Modulator of Mitochondrial Respiration

Uncoupling Effect

Free fatty acids, including this compound, can act as mild mitochondrial uncouplers.[14] They function as protonophores, transporting protons across the IMM back into the mitochondrial matrix, thereby dissipating the proton gradient that drives ATP synthesis.[15] This uncoupling of respiration from phosphorylation leads to an increase in oxygen consumption without a proportional increase in ATP production, with the energy instead being released as heat.[7][14]

This effect is particularly significant in brown adipose tissue (BAT), where uncoupling protein 1 (UCP1) facilitates fatty acid-mediated proton transport for thermogenesis.[7] However, this compound can induce uncoupling even in the absence of UCPs, acting as a typical uncoupler by decreasing the mitochondrial membrane potential while stimulating oxygen consumption.[14][15]

Effects on Electron Transport Chain Complexes

The influence of this compound on specific ETC complexes is complex. As a key component of cardiolipin, it is essential for the optimal function and assembly of complexes I, III, and IV, and their formation into supercomplexes.[1][3] Diets enriched in this compound have been shown to increase the protein levels of Complex II and Complex III, leading to higher Complex II-dependent respiration.[7]

However, the byproducts of this compound can have opposite effects, which is discussed in the following section.

The Detrimental Role of this compound Peroxidation

While essential for mitochondrial function, the double bonds in linoleic acid make it highly susceptible to oxidation by reactive oxygen species (ROS), a process known as lipid peroxidation.[16] This process generates a range of reactive oxidized linoleic acid metabolites (OXLAMs), such as 9- and 13-hydroxyoctadecadienoic acid (HODE).[17]

Elevated levels of OXLAMs are associated with mitochondrial dysfunction and are implicated in the pathogenesis of diseases like nonalcoholic steatohepatitis (NASH).[17][18] OXLAMs can directly impair the respiratory chain, particularly by reducing the protein levels and activity of Complex I.[17][18] This impairment leads to reduced ATP production, increased electron leakage and further ROS production, creating a vicious cycle of oxidative stress and mitochondrial damage.[16][18] This cascade of events can ultimately trigger mitochondrial-mediated apoptosis.[18]

Data Presentation:

Table 3: Effects of Oxidized Linoleic Acid Metabolites (OXLAMs) on Mitochondrial Function

| Model System | Treatment | Key Quantitative Findings | Reference(s) |

|---|

| C57BL/6 mice | 8-week high-fat diet containing OXLAMs | OXLAM-fed mice showed reduced Complex I protein levels.[17][18] Hepatic ATP levels were significantly decreased.[17][18] Livers showed increased lipid peroxidation and oxidative stress.[17][18] |[17][18] |

Visualization:

Caption: The physiological vs. pathological roles of this compound.

Key Experimental Protocols

Protocol: Isolation of Mitochondria from Cultured Cells

This protocol is adapted from methods described for isolating mitochondria for functional assays.[19]

-

Cell Harvesting:

-

Culture cells to ~90% confluency.

-

Wash cells twice gently with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 500 µL of 10 mM HEPES buffer (pH 7.4) to each dish and scrape the cells gently.

-

Transfer the cell suspension to a 1.5 mL microcentrifuge tube.

-

-

Centrifugation and Lysis:

-

Centrifuge at 1,000 x g for 10 min at 4°C. Discard the supernatant.

-

Resuspend the cell pellet in 800 µL of ice-cold Mitochondria Isolation Buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM HEPES, 1 mM EGTA, pH 7.4).

-

Homogenize the cell suspension using an all-glass Dounce homogenizer with a tight-fitting pestle (approx. 20-25 strokes).

-

-

Differential Centrifugation:

-

Transfer the homogenate to a new tube and centrifuge at 800 x g for 10 min at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new tube and centrifuge at 10,000-14,000 x g for 10 min at 4°C to pellet the mitochondria.[20]

-

Discard the supernatant (cytosolic fraction).

-

-

Washing and Final Preparation:

-

Wash the mitochondrial pellet by resuspending it in 1 mL of isolation buffer and centrifuging again at 10,000 x g for 10 min at 4°C.[20]

-

Resuspend the final mitochondrial pellet in a minimal volume (e.g., 50-100 µL) of an appropriate assay buffer (e.g., MAS buffer).[21]

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay). Keep mitochondria on ice and use within 4-6 hours for respiration studies.[20]

-

Protocol: Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

This protocol outlines a typical workflow for assessing ETC complex activity in isolated mitochondria using an extracellular flux analyzer (e.g., Seahorse XF).[21][22][23]

-

Plate Preparation:

-

Hydrate the sensor cartridge of the Seahorse XF plate overnight with calibrant solution at 37°C in a non-CO2 incubator.

-

On the day of the assay, seed 2-5 µg of isolated mitochondria per well of the microplate in ice-cold Mitochondrial Assay Solution (MAS) buffer.

-

Centrifuge the plate at 2,000 x g for 20 min at 4°C to adhere the mitochondria to the bottom of the wells.

-

Add pre-warmed MAS buffer with appropriate substrates to each well and incubate at 37°C for 10-15 min before starting the assay.

-

-

Assay Protocol (Substrate-Uncoupler-Inhibitor Titration):

-

Baseline: Measure the baseline Oxygen Consumption Rate (OCR).

-

Complex I-driven Respiration:

-

Inject Complex I substrates (e.g., pyruvate + malate, 10 mM each).

-

Inject ADP (e.g., 1-4 mM) to stimulate State 3 respiration.

-

Inject Oligomycin (e.g., 1.5 µM), an ATP synthase inhibitor, to measure State 4 (leak) respiration.

-

Inject a mitochondrial uncoupler like FCCP (e.g., 1-4 µM) to measure maximal respiration.

-

Inject a Complex I inhibitor (e.g., Rotenone, 1 µM) and a Complex III inhibitor (e.g., Antimycin A, 1 µM) to shut down respiration and measure the non-mitochondrial OCR.

-

-

Complex II-driven Respiration:

-

In separate wells, after baseline, inject a Complex I inhibitor (Rotenone, 1 µM).

-

Inject a Complex II substrate (e.g., Succinate, 10 mM) to measure Complex II-driven respiration.

-

Proceed with injections of ADP, Oligomycin, FCCP, and Antimycin A as above.

-

-

-

Data Analysis:

-

Normalize OCR data to the amount of mitochondrial protein per well.

-

Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Visualization:

Caption: Experimental workflow for respirometry analysis.

Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM), a cell-permeant, cationic dye that accumulates in active mitochondria with intact membrane potentials.[24][25]

-

Cell Preparation:

-

Plate cells on glass-bottom dishes suitable for microscopy.

-

On the day of the experiment, replace the culture medium with an imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing the desired experimental compounds.

-

-

Dye Loading:

-

Add TMRM to the imaging buffer at a low, non-quenching concentration (typically 20-50 nM).

-

Incubate the cells for 20-30 minutes at 37°C to allow the dye to equilibrate across the plasma and mitochondrial membranes.

-

-

Imaging and Data Acquisition:

-

Mount the dish on a fluorescence microscope equipped with an environmental chamber to maintain temperature (37°C) and CO2.

-

Excite TMRM using a ~543 nm laser line and collect emission at ~573 nm.

-

Acquire baseline fluorescence images.

-

Add compounds of interest (e.g., inhibitors, uncouplers) and record time-lapse images to monitor changes in TMRM fluorescence.

-

As a control, at the end of the experiment, add an uncoupler like FCCP (e.g., 2 µM) to completely dissipate the ΔΨm, causing a rapid decrease in mitochondrial TMRM fluorescence. This defines the minimum fluorescence signal.

-

-

Data Analysis:

-

Select regions of interest (ROIs) over mitochondrial areas in multiple cells.

-

Measure the average fluorescence intensity within each ROI over time.

-

A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization (a decrease in ΔΨm).

-

Conclusion and Future Directions

Linoleic acid is a powerful modulator of the mitochondrial respiratory chain, exerting its influence through a variety of mechanisms. Its role as the primary acyl chain in cardiolipin is fundamental to the structural integrity and optimal function of the ETC.[1][2] As a signaling molecule, it promotes mitochondrial biogenesis, enabling cells to adapt to higher energy demands.[8][11] However, this beneficial profile is contrasted by its potential for harm; under conditions of oxidative stress, its peroxidation products can directly poison the respiratory chain, leading to cellular dysfunction and death.[17][18]

For drug development professionals, these multifaceted roles present both opportunities and challenges.

-

Therapeutic Opportunities: Strategies aimed at increasing the incorporation of this compound into cardiolipin, perhaps through dietary supplementation or targeted enzymatic modulation, could be beneficial in diseases characterized by mitochondrial dysfunction, such as heart failure.[2] Furthermore, targeting the PGC-1α pathway with LA mimetics could be a viable approach to enhance mitochondrial function in metabolic diseases.

-

Safety and Toxicology: The pro-oxidant potential of this compound cannot be ignored. Drug candidates that increase oxidative stress could exacerbate mitochondrial damage in the presence of high this compound levels. Therefore, assessing the impact of new chemical entities on lipid peroxidation and mitochondrial function in a high-linoleate context should be a key component of preclinical safety evaluations.

Future research should focus on elucidating the precise enzymatic control of cardiolipin remodeling and developing strategies to protect this compound within the IMM from oxidative damage. A deeper understanding of these mechanisms will be crucial for harnessing the full therapeutic potential of modulating this compound's function in the mitochondrial respiratory chain.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. Dietary this compound preserves cardiolipin and attenuates mitochondrial dysfunction in the failing rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Consuming a this compound-Rich Diet Increases Concentrations of Tetralinoleoyl Cardiolipin in Mouse Liver and Alters Hepatic Mitochondrial Respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Linoleic Acid-Enriched Diet Increases Mitochondrial Tetralinoleoyl Cardiolipin, OXPHOS Protein Levels, and Uncoupling in Interscapular Brown Adipose Tissue during Diet-Induced Weight Gain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conjugated linoleic acid (CLA) stimulates mitochondrial biogenesis signaling by the upregulation of PPARγ coactivator 1α (PGC-1α) in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Linoleic Acid Promotes Mitochondrial Biogenesis and Alleviates Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Linoleic Acid Promotes Mitochondrial Biogenesis and Maintains Mitochondrial Structure for Prevention of Streptozotocin Damage in RIN-m5F Cells [jstage.jst.go.jp]

- 12. tandfonline.com [tandfonline.com]

- 13. Linoleic Acid Promotes Mitochondrial Biogenesis and Alleviates Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cis-Unsaturated fatty acids uncouple mitochondria and stimulate glycolysis in intact lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Linoleic acid-induced activity of plant uncoupling mitochondrial protein in purified tomato fruit mitochondria during resting, phosphorylating, and progressively uncoupled respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lipid (per) oxidation in mitochondria: an emerging target in the ageing process? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Oxidized linoleic acid metabolites induce liver mitochondrial dysfunction, apoptosis, and NLRP3 activation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protocol for direct measurement of stability and activity of mitochondria electron transport chain complex II - PMC [pmc.ncbi.nlm.nih.gov]

- 20. agilent.com [agilent.com]

- 21. Mitochondrial complex activity assays [protocols.io]

- 22. researchgate.net [researchgate.net]

- 23. A novel approach to measure mitochondrial respiration in frozen biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Linoleate Derivatives and Their Biological Activities

Introduction

Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, is a fundamental component of cellular membranes and a precursor to a vast array of signaling molecules. While LA itself has crucial physiological roles, its biological significance is profoundly amplified through its conversion into a diverse family of derivatives.[1] These derivatives, formed through complex enzymatic and non-enzymatic oxidative pathways, exhibit a wide spectrum of biological activities, ranging from the regulation of inflammation and cell growth to involvement in the pathophysiology of metabolic syndrome, cardiovascular disease, and cancer.[2][3] This guide provides a comprehensive technical overview of the major classes of this compound derivatives, their biological functions, the experimental protocols used to study them, and the signaling pathways they modulate.

Conjugated Linoleic Acids (CLAs)

Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid characterized by conjugated double bonds.[4] The two most biologically active and studied isomers are cis-9, trans-11 CLA (c9,t11-CLA), the most abundant isomer in foods like dairy and beef, and trans-10, cis-12 CLA (t10,c12-CLA).[4][5]

Biological Activities

CLAs have garnered significant attention for their multifaceted biological effects, which are often isomer-specific.

-

Anticarcinogenic Effects: Both major CLA isomers have been shown to inhibit carcinogenesis in various animal models and in vitro cell line studies.[5][6] Proposed mechanisms include the modulation of lipid peroxidation, inhibition of DNA synthesis, and the induction of apoptosis.[7] The c9,t11 isomer is often cited as being primarily responsible for this anticarcinogenic activity.[4]

-

Anti-Obesity and Lipid Metabolism: The t10,c12-CLA isomer is particularly noted for its effects on body composition, specifically reducing body fat.[4] It achieves this by inhibiting lipid uptake in adipocytes through the downregulation of enzymes like lipoprotein lipase and stearoyl-CoA desaturase.[5][8]

-

Anti-Inflammatory Properties: CLAs can modulate inflammatory responses, although the effects can be complex. Studies in cultured endothelial cells show that low concentrations of both c9,t11-CLA and t10,c12-CLA can exert modest anti-inflammatory effects, such as decreasing the expression of pro-inflammatory genes like COX-2 and reducing the concentration of certain chemokines.[9][10] However, some studies also report pro-inflammatory potential, and high doses have been linked to insulin resistance in humans.[4][11]

-

Immune System Modulation: CLAs are known to stimulate the immune system, though the specific roles of individual isomers are not fully elucidated.[4][12]

Quantitative Data: Anti-proliferative Effects of CLAs

| Derivative/Mixture | Cell Line | Concentration | Effect | Reference |

| Fatty Acid Mixture with CLA | WM793 Human Melanoma | 0.35 mg/mL | 24.65% reduction in proliferation after 24h | [13] |

| Fatty Acid Mixture with CLA | WM793 Human Melanoma | 0.50 mg/mL | 23.20% reduction in proliferation after 24h | [13] |

| Fatty Acid Mixture without CLA | WM793 Human Melanoma | 0.35 mg/mL | 16.22% reduction in proliferation after 24h | [13] |

| Hydroxylated CLA Derivatives | K562, RPMI8226, HepG2, MCF-7 | 10-75 µM | IC₅₀ values for cytotoxicity | [14] |

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method to assess the effect of CLAs on the proliferation of cancer cells, such as the WM793 human melanoma line.[13]

-

Cell Culture: Culture WM793 cells in standard growth medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: Seed cells into 96-well plates at a density of approximately 5x10³ cells per well and allow them to adhere for 24 hours.

-

Treatment: Prepare stock solutions of the fatty acid mixtures (e.g., CLA-enriched and control) in a suitable solvent like ethanol. Dilute the stock solutions in the culture medium to the desired final concentrations (e.g., 0.35 and 0.50 mg/mL). Replace the medium in the wells with the treatment medium. Include a vehicle control (medium with the same concentration of ethanol).

-

Incubation: Incubate the cells with the treatments for specified time periods (e.g., 24, 48, and 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The MTT is reduced by metabolically active cells to form a purple formazan product.

-

Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell proliferation relative to the control (untreated or vehicle-treated) cells, where the control represents 100% proliferation.

Visualization: Proposed Anti-Cancer Mechanisms of CLA

Caption: Proposed mechanisms for the anti-carcinogenic activity of CLA.[7]

Oxidized Linoleic Acid Metabolites (OXLAMs)

OXLAMs are a large and complex family of signaling molecules produced from the oxidation of linoleic acid by enzymes such as lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) monooxygenases, or by non-enzymatic free radical-mediated reactions.[15] Key classes include hydroxyoctadecadienoic acids (HODEs), oxo-octadecadienoic acids (oxo-ODEs), and epoxy-octadecenoic acids (EpOMEs).

Biological Activities

OXLAMs are potent lipid mediators with often opposing biological effects, contributing to both physiological homeostasis and pathological processes.

-

Inflammation and Metabolic Syndrome: OXLAMs are deeply involved in inflammation.[2] Elevated plasma levels of certain OXLAMs, such as 9- and 13-oxo-ODE, are associated with pediatric metabolic syndrome and a proatherogenic lipoprotein profile.[16][17] The metabolite 9(S)-HODE, in particular, can enhance meta-inflammation and activate the JNK pathway, providing a molecular link between omega-6 PUFA, inflammation, and insulin signaling.[18]

-

Cellular Stress and Apoptosis: Certain OXLAMs can induce significant cellular stress. Dietary OXLAMs have been shown in mice to promote the development of nonalcoholic steatohepatitis (NASH) by inducing liver mitochondrial dysfunction, apoptosis, and activation of the NLRP3 inflammasome.[15]

-

Neuromodulation: OXLAMs can modulate key neurodevelopmental processes. For example, in vitro studies have shown that 9-HODE can increase axonal outgrowth, while 12,13-DiHOME can decrease it in male neurons, indicating sex-dependent effects on neuron morphology.[19]

-

Antioxidant Response: Paradoxically, some OXLAMs can trigger protective cellular responses. The epoxy-keto derivative EKODE (12,13-epoxy-9-keto-10(trans)-octadecenoic acid) is a potent activator of the Antioxidant Response Element (ARE), a key pathway for cellular protection against oxidative stress.[20]

Quantitative Data: Bioactivities of OXLAMs

| Derivative | System/Cell Type | Concentration | Effect | Reference |

| 9(S)-HODE | Primary Hepatocytes | Not specified | Induces cell death, partially inhibited by caspase-1 inhibitor | [15] |

| 13(S)-HODE | Primary Hepatocytes | Not specified | Induces cell death | [15] |

| 9-HODE | Primary Rat Cortical Neurons (Male) | Not specified | Increased axonal outgrowth | [19] |

| 12,13-DiHOME | Primary Rat Cortical Neurons (Male) | Not specified | Decreased axonal outgrowth | [19] |

| EKODE | IMR-32 Neuroblastoma Cells | ~10 µM | Strong activation of Antioxidant Response Element (ARE) | [20] |

Experimental Protocol: Quantification of OXLAMs in Plasma via LC-MS/MS

This protocol provides a general workflow for the targeted analysis of OXLAMs in biological samples, based on methods described in the literature.[18]

-

Sample Collection: Collect blood samples in EDTA-containing tubes. Centrifuge to separate plasma and store at -80°C until analysis.

-

Lipid Extraction: To 100 µL of plasma, add an antioxidant solution (e.g., BHT/EDTA in methanol) and a suite of deuterated internal standards corresponding to the OXLAMs of interest.

-

Solid-Phase Extraction (SPE): Perform SPE to isolate lipids and remove proteins and other interfering substances. Condition an SPE cartridge (e.g., C18) with methanol and water. Load the plasma sample, wash with a low-organic solvent, and elute the lipids with a high-organic solvent like methanol or ethyl acetate.

-

Hydrolysis (Optional): To measure total OXLAMs (free and esterified), perform a basic hydrolysis step (e.g., with KOH) to release OXLAMs from complex lipids before the SPE step.

-

LC-MS/MS Analysis: Dry the eluted sample under nitrogen and reconstitute in a suitable solvent (e.g., methanol/water). Inject the sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

-

Chromatography: Separate the OXLAM isomers using a reverse-phase column (e.g., C18) with a gradient elution, typically using mobile phases of water and acetonitrile/methanol with a weak acid modifier like formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) to detect and quantify each OXLAM based on its specific precursor-to-product ion transition and retention time.

-

Quantification: Construct calibration curves for each analyte using authentic standards. Calculate the concentration of each OXLAM in the plasma sample by relating its peak area to that of its corresponding deuterated internal standard.

Visualizations: OXLAM Signaling Pathways

Caption: Activation of the dFOXO transcription factor by 9-(S)-HODE via JNK.[18]

Caption: Activation of the NRF2/ARE pathway by the OXLAM derivative EKODE.[20]

Key Experimental Methodologies for Lipid Peroxidation

The study of this compound derivatives is intrinsically linked to the analysis of lipid peroxidation. The following are standard protocols for monitoring this process.[21]

Experimental Protocol: Conjugated Diene Formation Assay

This assay monitors the initial stages of lipid peroxidation by detecting the formation of conjugated dienes, which absorb light around 234 nm.

-

Objective: To monitor the initial phase of methyl this compound oxidation.

-

Materials: Methyl this compound, a suitable buffer (e.g., phosphate buffer), a radical initiator (e.g., AAPH for thermal initiation or copper sulfate for metal-catalyzed oxidation), UV-transparent cuvettes, and a UV-Vis spectrophotometer.

-

Procedure:

-

Prepare an emulsion of methyl this compound in the buffer.

-

Place the emulsion in a cuvette and position it in the spectrophotometer, which is set to read absorbance at 234 nm.

-

Initiate the oxidation reaction by adding the radical initiator to the cuvette.

-

Record the absorbance at 234 nm at regular time intervals.

-

-

Analysis: An increase in absorbance over time indicates the formation of conjugated dienes and thus the progression of lipid peroxidation. The rate of oxidation can be calculated from the slope of the linear phase of the absorbance curve.

Visualization: Conjugated Diene Assay Workflow

References

- 1. Obtaining and Characterization of Nutraceuticals Based on Linoleic Acid Derivatives Obtained by Green Synthesis and Their Valorization in the Food Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxyoctadecadienoic acids: Oxidised derivatives of linoleic acid and their role in inflammation associated with metabolic syndrome and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Conjugated linoleic acid isomers: differences in metabolism and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The biologically active isomers of conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Conjugated Linoleic Acids Have Anti-Inflammatory Effects in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metabolic syndrome and effects of conjugated linoleic acid in obesity and lipoprotein disorders: the Québec experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanisms of Anticancer Activity of a Fatty Acid Mixture Extracted from Hen Egg Yolks Enriched in Conjugated Linoleic Acid Diene (CLA) against WM793 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological activity of hydroxylated derivatives of linoleic acid and conjugated linoleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oxidized linoleic acid metabolites induce liver mitochondrial dysfunction, apoptosis, and NLRP3 activation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oxidized Derivatives of Linoleic Acid in Pediatric Metabolic Syndrome: Is Their Pathogenic Role Modulated by the Genetic Background and the Gut Microbiota? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oxidized Derivatives of Linoleic Acid in Pediatric Metabolic Syndrome: Is Their Pathogenic Role Modulated by the Genetic Background and the Gut Microbiota? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Oxidised metabolites of the omega-6 fatty acid linoleic acid activate dFOXO | Life Science Alliance [life-science-alliance.org]

- 19. Oxidized linoleic acid metabolites regulate neuronal morphogenesis in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Core Mechanism of Action of Calcium Linoleate in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium linoleate, a salt of the essential omega-6 fatty acid linoleic acid, is a bioactive compound that influences a multitude of cellular processes. The primary driver of its biological activity is the this compound moiety, which engages with specific cell surface and nuclear receptors to initiate a cascade of intracellular signaling events. This technical guide provides a comprehensive overview of the core mechanisms of action of calcium this compound, with a focus on its role in intracellular calcium signaling, modulation of protein kinase activity, and the regulation of gene expression. Detailed experimental protocols for key assays and a compilation of quantitative data are provided to support further research and drug development efforts. While the this compound component's actions are well-documented, the precise contribution of the calcium ion in this salt formulation remains an area of ongoing investigation.

Introduction

Linoleic acid is an essential polyunsaturated fatty acid integral to cellular membrane structure and a precursor for various signaling molecules. When complexed with calcium, it forms calcium this compound, a compound that delivers both the bioactive fatty acid and a key divalent cation involved in a vast array of cellular functions. The cellular effects of calcium this compound are predominantly attributed to the actions of linoleic acid, which instigates signaling cascades typically initiated by its binding to the G-protein coupled receptor 40 (GPR40). This interaction triggers a canonical signaling pathway involving phospholipase C (PLC) and inositol 1,4,5-trisphosphate (IP3), leading to the release of intracellular calcium. Furthermore, linoleic acid and its metabolites can modulate the activity of protein kinases, such as Src-family tyrosine kinases (Src-PTKs), and act as ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs), thereby influencing gene expression related to inflammation and metabolism.

The presence of calcium in the salt form may contribute to these processes by influencing the extracellular calcium concentration, potentially modulating calcium-sensing receptors and channels. Some evidence suggests a synergistic effect between calcium and certain fatty acids in specific cellular contexts, such as osteoblastogenesis and adipogenesis.[1] However, the direct mechanistic role of the calcium moiety in the context of calcium this compound's action on the primary signaling pathways discussed herein is not yet fully elucidated.

Core Mechanisms of Action

The cellular responses to calcium this compound are multifaceted and can be categorized into three primary mechanisms initiated by the this compound component.

GPR40-Mediated Intracellular Calcium Mobilization

Linoleic acid is a known agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[2][3][4] Activation of GPR40, which is coupled to the Gqα subunit of heterotrimeric G proteins, initiates a well-defined signaling cascade:[5][6][7]

-

Phospholipase C (PLC) Activation: The activated Gqα subunit stimulates PLC.[2][4]

-

IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release from the Endoplasmic Reticulum (ER): IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the membrane of the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[8][9][10]

-

Store-Operated Calcium Entry (SOCE): The depletion of calcium from the ER is sensed by stromal interaction molecules (STIMs), which then translocate to the plasma membrane and activate Orai channels, leading to an influx of extracellular calcium.[9] This sustained calcium elevation is crucial for various downstream cellular responses.

-

Mitochondrial Calcium Mobilization: In addition to ER-mediated release, prolonged stimulation with linoleic acid can also induce the release of calcium from mitochondria, a process that appears to be mediated by intracellular metabolites of linoleic acid.[8][10]

Modulation of Src-Family Tyrosine Kinase (Src-PTK) Activity

Linoleic acid has been shown to induce the phosphorylation and activation of Src-family tyrosine kinases, particularly Fyn and Yes.[9] This activation is implicated in the regulation of store-operated calcium channels, suggesting a potential cross-talk between the GPR40 pathway and Src kinase signaling.[9] Activated Src kinases can phosphorylate a wide range of downstream substrates, influencing cellular processes such as cell growth, differentiation, migration, and neurotransmitter release.[9]

PPARγ-Mediated Gene Expression

Linoleic acid and its metabolites can act as ligands for peroxisome proliferator-activated receptors (PPARs), with a notable interaction with PPARγ.[11][12] PPARγ is a nuclear receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in lipid metabolism, inflammation, and cell differentiation. The anti-inflammatory effects of linoleic acid are, in part, mediated through this PPARγ-dependent pathway.[13]

Quantitative Data

The following tables summarize quantitative data related to the cellular effects of linoleic acid.

Table 1: Dose-Response of Linoleic Acid on Intracellular Calcium Mobilization

| Cell Type | Linoleic Acid Concentration | Effect on Intracellular Ca²⁺ ([Ca²⁺]i) | Reference |